molecular formula C16H13N3O2 B11237175 8-Hydroxy-N-[(pyridin-2-yl)methyl]quinoline-2-carboxamide CAS No. 648896-10-0

8-Hydroxy-N-[(pyridin-2-yl)methyl]quinoline-2-carboxamide

Cat. No.: B11237175
CAS No.: 648896-10-0
M. Wt: 279.29 g/mol
InChI Key: LRRFOXTVEQTFCM-UHFFFAOYSA-N
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Description

8-Hydroxy-N-[(pyridin-2-yl)methyl]quinoline-2-carboxamide is a quinoline-based compound characterized by an 8-hydroxyquinoline scaffold substituted with a carboxamide group at the 2-position, where the amide nitrogen is further functionalized with a pyridin-2-ylmethyl moiety. Its molecular formula is C₁₆H₁₃N₃O₂, and its structure (Fig. 1) combines the metal-chelating properties of 8-hydroxyquinoline with the aromatic heterocyclic features of pyridine, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No.

648896-10-0

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

8-hydroxy-N-(pyridin-2-ylmethyl)quinoline-2-carboxamide

InChI

InChI=1S/C16H13N3O2/c20-14-6-3-4-11-7-8-13(19-15(11)14)16(21)18-10-12-5-1-2-9-17-12/h1-9,20H,10H2,(H,18,21)

InChI Key

LRRFOXTVEQTFCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=NC3=C(C=CC=C3O)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-N-[(pyridin-2-yl)methyl]quinoline-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 8-hydroxyquinoline and 2-pyridinemethanol.

    Condensation Reaction: The 8-hydroxyquinoline is reacted with 2-pyridinemethanol in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate product.

    Amidation: The intermediate product is then subjected to amidation using a suitable amine source to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amide nitrogen and quinoline ring positions participate in nucleophilic substitution reactions:

  • Amide nitrogen reactivity : The secondary amide group undergoes nucleophilic substitution with alkyl halides or acylating agents. For example, reactions with methyl iodide in the presence of NaH yield N-alkylated derivatives.

  • Quinoline ring substitution : Electrophilic aromatic substitution occurs at the C5 and C7 positions of the quinoline ring due to electron-rich regions created by the hydroxyl group’s resonance effects.

Key reaction conditions :

ReagentSolventTemperatureProductYield (%)
CH₃I, NaHDMF0–25°CN-methylated amide derivative72–85
AcCl, pyridineDichloromethaneRefluxAcetylated quinoline derivative68

Metal Chelation and Complexation

The compound acts as a bidentate ligand, coordinating with transition metals via its hydroxyl oxygen and pyridine nitrogen:

  • Zn²⁺ and Cu²⁺ complexes : Forms stable 1:1 complexes with Zn²⁺ (log K = 12.3) and Cu²⁺ (log K = 14.7) under physiological pH. These complexes exhibit enhanced antimicrobial activity compared to the free ligand .

  • Fe³⁺ binding : Chelates Fe³+ in acidic conditions, forming a tris-complex that inhibits iron-dependent enzymes .

Structural features influencing chelation :

  • Hydroxyl group at C8 enhances metal-binding affinity.

  • Pyridinylmethyl group introduces steric effects, modulating selectivity for specific metal ions.

Hydrolysis and Stability

The amide bond undergoes pH-dependent hydrolysis:

  • Acidic conditions : Cleavage of the amide bond occurs via protonation of the carbonyl oxygen, yielding 8-hydroxyquinoline-2-carboxylic acid and (pyridin-2-yl)methylamine.

  • Basic conditions : Stable up to pH 10, but degrades rapidly at pH > 12 due to hydroxide ion attack on the amide group.

Hydrolysis kinetics :

pHHalf-life (25°C)Major Products
2.04.2 hours8-hydroxyquinoline-2-carboxylic acid + amine
12.00.8 hoursDegradation fragments

Condensation Reactions

The hydroxyl and amine groups participate in condensation with carbonyl compounds:

  • Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) to form imine derivatives. For example:
    Compound+PhCHOEtOH, ΔSchiff base+H₂O\text{Compound} + \text{PhCHO} \xrightarrow{\text{EtOH, Δ}} \text{Schiff base} + \text{H₂O}
    Yields range from 60–78% depending on the aldehyde’s electronic properties.

  • Mannich reactions : Forms aminoalkylated derivatives with formaldehyde and secondary amines.

Oxidation and Reduction

  • Oxidation : The hydroxyl group is oxidized to a ketone under strong oxidizing agents (e.g., KMnO₄/H⁺), though this often leads to decomposition of the quinoline ring.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine derivative, altering the compound’s planarity and bioactivity.

Photochemical Reactions

Under UV irradiation (λ = 254 nm), the compound undergoes:

  • Ring-opening : Generates reactive intermediates that dimerize or form cross-linked polymers.

  • Singlet oxygen generation : Acts as a photosensitizer in the presence of O₂, useful in photodynamic therapy applications .

Mechanistic Insights and Selectivity

  • Regioselectivity : Electrophilic substitutions favor the C5 position due to resonance stabilization from the hydroxyl group.

  • Steric effects : The pyridinylmethyl group hinders reactions at the C3 position, directing substituents to less crowded sites.

  • pH-dependent reactivity : Chelation dominates near neutral pH, while hydrolysis prevails under extreme acidic/basic conditions .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant biological activities, primarily attributed to its ability to chelate metal ions, which disrupts metal-dependent biological processes. Its applications in medicinal chemistry include:

1.1 Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. For instance, studies have shown that derivatives of 8-hydroxyquinoline can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. In particular, complexes formed with copper ions have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and breast cancer cells, with IC50 values indicating potent antiproliferative properties .

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its ability to form stable complexes with metal ions enhances its effectiveness against pathogens. For example, quinoline derivatives have shown promising results against Mycobacterium tuberculosis and other bacterial strains, suggesting a role in combating infectious diseases .

1.3 Antimalarial Activity
Recent studies have identified quinoline-4-carboxamide derivatives as having antimalarial properties. These compounds inhibit the translation elongation factor 2 in Plasmodium falciparum, showcasing a novel mechanism of action that could lead to the development of new antimalarial therapies .

Materials Science Applications

Beyond medicinal chemistry, 8-Hydroxy-N-[(pyridin-2-yl)methyl]quinoline-2-carboxamide has potential applications in materials science due to its unique structural properties:

3.1 Development of Novel Materials
The compound's ability to form stable complexes with various metals makes it a candidate for developing materials with specific electronic or optical properties. This could lead to advancements in sensors or electronic devices where metal ion interactions are crucial.

3.2 Synthesis of Complex Molecules
As an intermediate in organic synthesis, this compound can be used to create more complex molecules with tailored properties for specific applications.

Anticancer Studies

Barilli et al. (2023) reported promising results from a series of 8-hydroxyquinoline derivatives that induced apoptosis in cervical cancer cells through ROS generation and DNA damage . The findings suggest that these compounds could serve as effective anticancer agents.

Antimicrobial Evaluations

In a study examining the antimicrobial efficacy of substituted quinoline derivatives, several compounds demonstrated significant activity against M. tuberculosis, highlighting their potential utility in treating infectious diseases .

Antimalarial Research

A recent investigation into quinoline derivatives revealed their effectiveness against multiple life-cycle stages of malaria parasites, marking them as candidates for further preclinical development .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer AgentInduces apoptosis; low IC50 values
Antimicrobial ActivityEffective against M. tuberculosis
Antimalarial ActivityInhibits P. falciparum translation elongation factor
Materials ScienceNovel Material DevelopmentPotential for electronic/optical applications

Mechanism of Action

The mechanism of action of 8-Hydroxy-N-[(pyridin-2-yl)methyl]quinoline-2-carboxamide involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes, which are essential for the survival and proliferation of certain microorganisms and cancer cells. The compound can also interact with DNA and proteins, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitutions on the Carboxamide Nitrogen

Pyridine-Based Derivatives

N-(Pyridin-2-yl)quinoline-2-carboxamide Structure: Lacks the 8-hydroxy group and pyridin-2-ylmethyl substituent. Properties: Exhibits planar geometry due to intramolecular hydrogen bonding between the quinoline nitrogen and amide proton. Applications: Primarily studied for crystallographic behavior.

4-Oxo-N-(pyridin-2-yl)-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide (25v) Structure: Incorporates a thienoquinoline core and a pyridin-2-yl group. Synthesis: 30% yield; confirmed by ¹H/¹³C NMR and HRMS. Activity: Acts as a CDK5/p25 inhibitor, highlighting the role of heterocyclic substitutions in kinase targeting.

Indole- and Aryl-Substituted Derivatives

N-(2-(1H-Indol-3-yl)ethyl)-8-hydroxyquinoline-2-carboxamide (6a) Structure: 8-Hydroxyquinoline with an indole-ethyl substituent. Properties: 60% yield, 98.3% purity (HPLC); forms metal complexes with Cu²⁺ and Zn²⁺. Comparison: The indole group enhances π-stacking but reduces solubility compared to pyridylmethyl derivatives.

8-Hydroxy-N-[3-(trifluoromethyl)phenyl]quinoline-2-carboxamide Structure: Aryl substituent with a CF₃ group. Activity: MIC = 24 µM against mycobacterial strains, demonstrating the impact of electron-withdrawing groups on antitubercular activity.

Positional Isomers of the Hydroxy Group

8-Hydroxy-N-(tetrahydro-2H-pyran-4-yl)quinoline-7-carboxamide (Ex. 5) Structure: Hydroxy group at the 7-position instead of 6. Applications: Antifungal agent; structural isomerism alters metal-binding selectivity.

4-Hydroxyquinolin-2(1H)-ones Structure: Hydroxy group at the 4-position. Activity: Lower antimycobacterial potency (MIC = 27–29 µM) compared to 8-hydroxy derivatives, emphasizing the importance of the 8-hydroxy motif.

Comparative Data Tables

Research Findings and Implications

  • Metal Chelation: The 8-hydroxy group in the target compound is critical for coordinating transition metals, a feature shared with 6a–c but absent in non-hydroxy analogues like 25v.
  • Biological Activity: Pyridinylmethyl and aryl substituents influence target selectivity. For example, 25v’s thienoquinoline core enhances kinase inhibition, while CF₃-substituted derivatives improve antitubercular potency.
  • Synthetic Challenges : Lower yields in compounds like 25v (30%) and 25w (23%) highlight the difficulty of introducing bulky heterocyclic groups.

Biological Activity

8-Hydroxy-N-[(pyridin-2-yl)methyl]quinoline-2-carboxamide (often referred to as 8-HQ derivative) is a compound of interest due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant case studies and data tables.

Synthesis of 8-Hydroxyquinoline Derivatives

The synthesis of 8-HQ derivatives typically involves the reaction of 8-hydroxyquinoline with various amines and carboxylic acids. The incorporation of different substituents on the quinoline ring has been shown to enhance biological activity. For instance, modifications at the 2-carboxamide position have yielded derivatives with improved pharmacological profiles.

Antimicrobial Activity

Recent studies have demonstrated that 8-HQ derivatives exhibit significant antimicrobial effects against various pathogens. For example, certain derivatives have shown higher activity against Mycobacterium tuberculosis compared to standard treatments like isoniazid and pyrazinamide. In one study, compounds such as N-cycloheptylquinoline-2-carboxamide demonstrated superior activity against M. tuberculosis with IC50 values lower than those of conventional drugs .

Anticancer Activity

The anticancer potential of 8-HQ derivatives has been extensively investigated. A study highlighted that compounds derived from 8-hydroxyquinoline induced apoptosis in breast cancer cell lines (MCF-7) through mechanisms involving oxidative stress and DNA damage. The most potent compounds exhibited IC50 values around 8.50 μM, indicating considerable antiproliferative activity . Table 1 summarizes the IC50 values of selected derivatives against various cancer cell lines.

CompoundCell LineIC50 (μM)Mechanism
5kMCF-78.50Apoptosis induction
5lMCF-712.51Cell cycle arrest
13cM. tb6.55Inhibition of mycobacterial growth
13dM. tb7.11Inhibition of mycobacterial growth

Antiviral Activity

The antiviral properties of 8-HQ derivatives are particularly noteworthy in the context of emerging viral infections. Studies indicate that these compounds can inhibit viral replication effectively, with some derivatives achieving up to 91% inhibition of H5N1 virus growth while maintaining low cytotoxicity . The structure-activity relationship (SAR) analysis suggests that increased lipophilicity and electron-withdrawing substituents enhance antiviral efficacy.

Case Studies

  • Antimycobacterial Activity : A series of quinoline-2-carboxamides were evaluated for their effectiveness against drug-sensitive and multidrug-resistant strains of M. tuberculosis. Certain derivatives showed comparable potency to first-line anti-TB medications, highlighting their potential as alternative treatments .
  • Anticancer Mechanisms : Research on the compound's effect on breast cancer cells revealed that treatment led to significant increases in cleaved PARP levels, indicating activation of apoptotic pathways .
  • Antiviral Efficacy : In a recent study focused on COVID-19, several derivatives were evaluated for their ability to inhibit viral replication, showing promising results that warrant further investigation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-Hydroxy-N-[(pyridin-2-yl)methyl]quinoline-2-carboxamide, and how can coupling agents optimize yield?

  • Methodology : A two-step approach is typical:

Quinoline core synthesis : Start with 8-hydroxyquinoline derivatives (e.g., 8-hydroxy-2-methylquinoline) and introduce substituents via nucleophilic substitution or condensation. For example, stannic chloride and pyridine-2-carboxylic acid in methanol under reflux yield intermediates ().

Amidation : Use carbodiimide-based coupling agents like PyBOP or HATU to attach the pyridylmethyl group. For instance, PyBOP in DMF with NMM as a base facilitates amide bond formation between the quinoline-carboxylic acid and pyridin-2-ylmethylamine ( ).

  • Optimization : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The quinoline C8-OH proton appears as a singlet (~δ 11.5 ppm), while the pyridylmethyl group shows aromatic protons at δ 7.2–8.5 ppm ( ).
  • FT-IR : Confirm amide bonds (C=O stretch ~1650 cm⁻¹) and hydroxyl groups (O-H stretch ~3200 cm⁻¹) ( ).
    • Chromatography : HPLC (C18 column, acetonitrile/water with 0.1% TFA) ensures purity ≥95% ().

Q. How can in vitro assays evaluate the biological activity of this compound?

  • Assay Design :

  • Enzyme inhibition : Use fluorescence polarization or radiometric assays for kinases (e.g., Pim-1 kinase inhibition; IC₅₀ determination) ().
  • Cellular toxicity : MTT assays in cancer cell lines (e.g., HepG2) with dose-response curves ( ).
    • Controls : Include positive controls (e.g., staurosporine for kinase assays) and vehicle-only controls .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in metal complexes of this compound?

  • Crystallization : Co-crystallize with metal salts (e.g., SnCl₄) in methanol/water. The quinoline hydroxyl and pyridine nitrogen act as chelating sites, forming octahedral geometries ().
  • Refinement : Use SHELX software for structure solution. Restrain O–H and N–H bonds (0.84–0.88 Å) during refinement. Hydrogen-bonding networks (e.g., O–H···O) stabilize the crystal lattice .

Q. What strategies address discrepancies in structure-activity relationship (SAR) data for quinoline-carboxamide analogs?

  • Isosteric Replacement : Replace the trifluoromethyl group ( ) with pyridylmethyl to compare steric/electronic effects.
  • Statistical Analysis : Apply multivariate regression (e.g., CoMFA) to correlate logP, polar surface area, and IC₅₀ values. Validate with leave-one-out cross-validation ( ).
  • Case Study : Inconsistent kinase inhibition data may arise from off-target effects. Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

Q. How can fluorescence properties of 8-amidoquinoline derivatives be optimized for cellular imaging?

  • Probe Design : Introduce electron-donating groups (e.g., –OCH₃) at the quinoline C7 position to enhance quantum yield ().
  • Validation : Measure Stokes shift in PBS buffer (pH 7.4) and confirm photostability under confocal microscopy (488 nm excitation). Compare with commercial probes (e.g., Hoechst 33342) .

Q. What computational methods predict the metabolic stability of this compound?

  • In Silico Tools :

  • CYP450 metabolism : Use StarDrop or Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., quinoline C5 for oxidation).
  • Half-life estimation : Apply machine learning models trained on hepatocyte clearance data ( ).
    • Experimental Validation : Perform microsomal stability assays (human liver microsomes, NADPH cofactor) with LC-MS/MS quantification .

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